p-Acetonyloxybenzenearsonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Acetonyloxybenzenearsonic acid sodium salt: is an organoarsenic compound that has been studied for its various chemical properties and potential applications. This compound is characterized by the presence of an arsonic acid group attached to a benzene ring, which is further substituted with an acetonyloxy group. The sodium salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetonyloxybenzenearsonic acid sodium salt typically involves the following steps:
Formation of p-Acetonyloxybenzenearsonic acid: This can be achieved by reacting p-hydroxybenzenearsonic acid with acetic anhydride under acidic conditions. The reaction proceeds through an esterification process where the hydroxyl group is converted to an acetonyloxy group.
Conversion to Sodium Salt: The resulting p-Acetonyloxybenzenearsonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and filtration are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: p-Acetonyloxybenzenearsonic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other reduced forms.
Substitution: The acetonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other reduced arsenic compounds.
Substitution: Various substituted benzenearsonic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: p-Acetonyloxybenzenearsonic acid sodium salt can be used as a catalyst in organic synthesis reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology:
Antimicrobial Agent: The compound has shown potential as an antimicrobial agent against certain bacterial strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its arsenic content.
Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing resistance to microbial growth.
Mechanism of Action
The mechanism of action of p-Acetonyloxybenzenearsonic acid sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or therapeutic effects.
Comparison with Similar Compounds
p-Hydroxybenzenearsonic acid: Similar structure but lacks the acetonyloxy group.
p-Nitrobenzenearsonic acid: Contains a nitro group instead of an acetonyloxy group.
p-Aminobenzenearsonic acid: Contains an amino group instead of an acetonyloxy group.
Uniqueness:
Enhanced Solubility: The sodium salt form of p-Acetonyloxybenzenearsonic acid increases its solubility in water, making it more versatile for various applications.
Specificity: The presence of the acetonyloxy group can provide unique reactivity and binding properties compared to other similar compounds.
Properties
CAS No. |
74203-61-5 |
---|---|
Molecular Formula |
C9H10AsNaO5 |
Molecular Weight |
296.08 g/mol |
IUPAC Name |
sodium;hydroxy-[4-(2-oxopropoxy)phenyl]arsinate |
InChI |
InChI=1S/C9H11AsO5.Na/c1-7(11)6-15-9-4-2-8(3-5-9)10(12,13)14;/h2-5H,6H2,1H3,(H2,12,13,14);/q;+1/p-1 |
InChI Key |
IVYPNLSZDZCDTJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)[As](=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.